N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide
Description
N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a trifluoroacetamide group attached to a phenyl ring, which also bears an acetamido substituent
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c1-6(16)14-7-3-2-4-8(5-7)15-9(17)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVBKCBWGNLOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-acetamidophenol with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-acetamidophenol and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Procedure: 3-acetamidophenol is dissolved in a suitable solvent, such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for a specific period, after which the product is isolated and purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Oxidation and Reduction: The phenyl ring and the acetamido group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 3-acetamidophenol and trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the phenyl ring and the acetamido group.
Scientific Research Applications
N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoroacetamide group makes it a valuable intermediate in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a drug candidate due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The phenyl ring and acetamido group can also participate in various binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-2-chlorobenzamide: This compound has a similar structure but with a chlorobenzamide group instead of a trifluoroacetamide group.
3-acetamidophenol: The parent compound of N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide, lacking the trifluoroacetamide group.
Acetanilide: A simpler acetamide derivative with a phenyl ring and an acetamido group.
Uniqueness
This compound is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications that require these specific characteristics.
Biological Activity
N-(3-acetamidophenyl)-2,2,2-trifluoroacetamide (commonly referred to as TFA) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of TFA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound features a trifluoroacetamide group attached to a 3-acetamidophenyl moiety. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of TFA have been investigated across various studies, revealing its potential as an inhibitor in several biochemical pathways. Below are some key findings regarding its biological activity:
Inhibition of Enzymatic Activity
TFA has demonstrated inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cholesteryl ester transfer protein (CETP) activity, which plays a crucial role in lipid metabolism. The IC50 value for TFA against CETP was determined to be approximately 0.79 ± 0.02 μM, indicating potent inhibitory activity .
Anticancer Properties
Recent studies have indicated that TFA may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1. The compound's effectiveness in reducing cell viability was observed in various cancer types, including breast and lung cancers .
The mechanisms by which TFA exerts its biological effects are multifaceted:
- Inhibition of Protein Interactions : TFA may interfere with protein-protein interactions critical for cancer cell survival and proliferation. For example, it has been suggested that TFA disrupts the binding of Stat3 to its target genes, leading to decreased expression of oncogenes .
- Modulation of Lipid Metabolism : By inhibiting CETP, TFA alters lipid profiles within cells, which can affect membrane dynamics and cellular signaling pathways related to growth and survival .
Case Studies
Several case studies highlight the biological activity of TFA:
- CETP Inhibition Study : A study evaluated various derivatives of trifluoroacetamides for their CETP inhibitory potential. TFA was among the most effective compounds tested, showcasing its promise as a therapeutic agent for dyslipidemia .
- Anticancer Efficacy : In vitro assays conducted on breast cancer cell lines revealed that treatment with TFA resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis confirmed an increase in early apoptotic cells after exposure to TFA .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| CETP Inhibition | Cholesteryl Ester Transfer Protein | 0.79 ± 0.02 μM | Potent inhibitor; potential for dyslipidemia treatment |
| Apoptosis Induction | Various Cancer Cell Lines | Not specified | Induces apoptosis via downregulation of anti-apoptotic proteins |
| Protein Interaction Disruption | Stat3 | Not specified | Impairs binding to oncogenic targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
